molecular formula C4H2ClFN2 B1296944 4-Chloro-2-fluoropyrimidine CAS No. 51422-00-5

4-Chloro-2-fluoropyrimidine

Cat. No. B1296944
CAS RN: 51422-00-5
M. Wt: 132.52 g/mol
InChI Key: AMTOHBIHGICRIT-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoropyrimidine is an organic compound with the molecular formula C4H2ClFN2 and a molecular weight of 132.52 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-fluoropyrimidine is 1S/C4H2ClFN2/c5-3-1-2-7-4(6)8-3/h1-2H . This indicates that the molecule consists of a pyrimidine ring with chlorine and fluorine substituents.


Physical And Chemical Properties Analysis

Its InChI key is AMTOHBIHGICRIT-UHFFFAOYSA-N .

Scientific Research Applications

  • Scientific Field: Cancer Research Fluoropyrimidines are a class of anticancer drugs that have been developed for use in cancer chemotherapy . They are used in the treatment of solid tumors .

  • Scientific Field: Personalized Medicine

    • Application Summary : Developments in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines (FPs) to treat cancer . The most widely used FP, 5-Fluorouracil (5-FU), is used to treat more than 2 million cancer patients each year .
    • Methods of Application : The use of polymeric FPs may enable the more precise use of FPs for cancer treatment in the era of personalized medicine .
    • Results or Outcomes : New roles for RNA modifying enzymes that are inhibited by 5-FU substitution including tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase in 5-FU cytotoxicity have been implicated . Furthermore, enzymes not previously implicated in FP activity, including DNA topoisomerase 1 (Top1), were established as mediating FP anti-tumor activity .
  • Scientific Field: Drug Development

    • Application Summary : Fluoropyrimidines are being transformed into oral formulations to improve their anticancer activity and minimize their toxicity .
    • Methods of Application : Oral 5-FU is given as a prodrug and/or paired with a dihydropyrimidine dehydrogenase inhibitor, resulting in linear pharmacokinetics .
    • Results or Outcomes : The transformation of fluoropyrimidines into oral formulations is expected to improve their anticancer activity and minimize their toxicity .
  • Scientific Field: Personalized Medicine

    • Application Summary : Developments in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines (FPs) to treat cancer . The most widely used FP, 5-Fluorouracil (5-FU), is used to treat more than 2 million cancer patients each year .
    • Methods of Application : The use of polymeric FPs may enable the more precise use of FPs for cancer treatment in the era of personalized medicine .
    • Results or Outcomes : New roles for RNA modifying enzymes that are inhibited by 5-FU substitution including tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase in 5-FU cytotoxicity have been implicated . Furthermore, enzymes not previously implicated in FP activity, including DNA topoisomerase 1 (Top1), were established as mediating FP anti-tumor activity .
  • Scientific Field: Drug Development

    • Application Summary : Fluoropyrimidines are being transformed into oral formulations to improve their anticancer activity and minimize their toxicity .
    • Methods of Application : Oral 5-FU is given as a prodrug and/or paired with a dihydropyrimidine dehydrogenase inhibitor, resulting in linear pharmacokinetics .
    • Results or Outcomes : The transformation of fluoropyrimidines into oral formulations is expected to improve their anticancer activity and minimize their toxicity .

Safety And Hazards

The safety information for 4-Chloro-2-fluoropyrimidine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-2-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2/c5-3-1-2-7-4(6)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTOHBIHGICRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342611
Record name 4-chloro-2-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoropyrimidine

CAS RN

51422-00-5
Record name 4-chloro-2-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Darabantu, T Lequeux, JC Pommelet, N Plé, A Turck - Tetrahedron, 2001 - Elsevier
The ‘proton sponge’—triethylamine tris(hydrogen fluoride) mixtures provide a mild and efficient fluorinating reagent to introduce selectively fluorine atoms by halogen exchange into …
Number of citations: 30 www.sciencedirect.com

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